Technical Guide: Chemical Properties and Synthesis of 5-(Propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde
Technical Guide: Chemical Properties and Synthesis of 5-(Propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde
Executive Summary
Compound: 5-(Propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde CAS: 1260665-98-2 Synonyms: 5-Isopropyl-1,3,4-thiadiazole-2-carboxaldehyde; 2-Formyl-5-isopropyl-1,3,4-thiadiazole.
This guide details the chemical profile, synthesis, and reactivity of 5-(Propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde , a critical heterocyclic building block in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a privileged structure, widely recognized as a bioisostere of the amide bond, offering improved metabolic stability and lipophilicity. The specific presence of the isopropyl group at the C-5 position enhances membrane permeability and hydrophobic binding interactions, while the C-2 aldehyde serves as a highly reactive electrophilic handle for diversifying the scaffold into Schiff bases, hydrazones, and other bioactive derivatives.
Chemical Profile and Physical Properties[1][2][3][4][5][6][7][8]
The 1,3,4-thiadiazole ring is an electron-deficient, five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] The inductive effect of the sulfur atom and the electronegativity of the nitrogens make the C-2 and C-5 positions susceptible to nucleophilic attack, although the aldehyde substitution at C-2 dominates the reactivity profile.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| Molecular Formula | C₆H₈N₂OS | |
| Molecular Weight | 156.21 g/mol | |
| Physical State | Pale yellow solid or oil (low melting) | Typical of low-MW heterocyclic aldehydes. |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol. | Poor water solubility due to lipophilic isopropyl group. |
| Electronic Character | Electron-deficient ring (π-excessive S, but N-withdrawing). | The aldehyde is highly electrophilic. |
| Stability | Sensitive to oxidation (to acid) and strong bases. | Store under inert atmosphere (Ar/N₂) at -20°C. |
Recommended Synthetic Pathway
While direct formylation of the thiadiazole ring is challenging, the most robust synthetic route involves the construction of the ring with an ester handle, followed by reduction and selective oxidation. This "Redox-Relay" strategy ensures high yield and purity.
Step-by-Step Protocol
Phase 1: Ring Construction (The Cyclization)
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Reagents: Isobutyryl hydrazide (1.0 eq), Ethyl chlorooxoacetate (1.1 eq), Triethylamine (TEA), Lawesson’s Reagent.
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Acylation: Dissolve isobutyryl hydrazide in dry DCM at 0°C. Add TEA (1.2 eq) followed by dropwise addition of ethyl chlorooxoacetate. Stir for 2 hours to form the intermediate hydrazine-glyoxylate.
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Cyclization: Solvent swap to Toluene. Add Lawesson’s Reagent (1.2 eq) and reflux for 4–6 hours. The thionation promotes dehydrative cyclization to yield Ethyl 5-isopropyl-1,3,4-thiadiazole-2-carboxylate .
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Purification: Flash column chromatography (Hexane/EtOAc).
Phase 2: Reduction to Alcohol
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Reagents: Sodium Borohydride (NaBH₄), Methanol/THF.
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Procedure: Dissolve the ester from Phase 1 in MeOH/THF (1:1). Add NaBH₄ (2.0 eq) in portions at 0°C. Stir at room temperature (RT) for 3 hours.
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Workup: Quench with sat. NH₄Cl. Extract with EtOAc. This yields (5-Isopropyl-1,3,4-thiadiazole-2-yl)methanol .
Phase 3: Selective Oxidation to Aldehyde
Critical Step: Avoid over-oxidation to the carboxylic acid.
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Reagents: Manganese Dioxide (MnO₂) [Activated] or Dess-Martin Periodinane (DMP).
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Protocol (MnO₂): Dissolve the alcohol in dry DCM. Add activated MnO₂ (10 eq) and stir vigorously at RT for 12–24 hours.
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Filtration: Filter through a Celite pad to remove Mn solids.
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Isolation: Concentrate filtrate in vacuo to obtain the target 5-(Propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde .
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from isobutyryl hydrazide to the target aldehyde via a redox-relay strategy.
Chemical Reactivity & Derivatization[6][8][9]
The C-2 aldehyde is the primary reactive center. The electron-withdrawing nature of the thiadiazole ring makes this carbonyl carbon highly electrophilic, facilitating rapid condensation reactions.
Schiff Base Formation (Imine Condensation)
Reaction with primary amines yields Schiff bases (azomethines), a class of compounds with documented anticancer and antimicrobial activity.
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Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.[2]
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Catalysis: Often requires mild acid catalysis (Acetic acid) or Lewis acids (Yb(OTf)₃) to activate the carbonyl.
Thiosemicarbazone Formation
Reaction with thiosemicarbazide yields thiosemicarbazones.
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Significance: These derivatives often chelate transition metals (Cu, Fe), enhancing biological potency via oxidative stress mechanisms in cancer cells.
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Protocol: Reflux aldehyde and thiosemicarbazide in Ethanol with catalytic HCl.
Knoevenagel Condensation
The aldehyde can react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).
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Product:
-unsaturated nitriles, which are Michael acceptors and potential covalent inhibitors of cysteine-containing enzymes.
Reactivity Logic Map
Figure 2: Reactivity profile of the target aldehyde, highlighting divergent synthesis pathways for drug discovery.
Biological Relevance & Applications[1][3][4][5][8][10][11][12]
Pharmacophore Features
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Lipophilicity: The 5-isopropyl group increases the logP of the molecule compared to the methyl analog. This facilitates passive diffusion across the lipid bilayer, a critical parameter for CNS-active drugs or intracellular targets.
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Bioisosterism: The 1,3,4-thiadiazole ring is a bioisostere of the amide bond (–CONH–) and the pyridine ring, offering unique hydrogen bonding capabilities (N3 and N4 as acceptors).
Therapeutic Potential
Derivatives of this aldehyde are investigated in:
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Anticancer Agents: Thiadiazole-derived Schiff bases inhibit DNA replication and induce apoptosis.
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Antimicrobial Agents: The ring system disrupts bacterial cell wall synthesis.
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Carbonic Anhydrase Inhibitors: Sulfonamide derivatives of this scaffold are classic inhibitors (e.g., Acetazolamide analogs).
References
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BenchChem. (2025).[3] Synthesis Protocol for 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole: An Application Note.
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PubChem. (2025). 5-Isopropyl-1,3,4-thiadiazol-2-amine Compound Summary. National Library of Medicine.
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MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules.
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Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
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ChemicalBook. (2024). 5-Isopropyl-1,3,4-thiadiazole-2-carbaldehyde Product Page.
